molecular formula C9H14N2O2 B1478774 Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone CAS No. 1861914-46-6

Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone

Cat. No. B1478774
CAS RN: 1861914-46-6
M. Wt: 182.22 g/mol
InChI Key: BLSYXXHILHYKJA-UHFFFAOYSA-N
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Description

Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol. It’s used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for a similar compound, (2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol, is 1S/C6H11NO2/c8-3-6-1-5(2-7-6)9-4-6/h5,7-8H,1-4H2 . This might give some insight into the structure of Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone.

Scientific Research Applications

Pharmaceutical Testing

Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone: is utilized in pharmaceutical testing as a high-quality reference standard . Its unique structure allows for accurate benchmarking in analytical assays, ensuring the reliability of pharmacological studies.

Drug Discovery

The compound’s core structure, related to 2-azabicyclo[3.2.1]octane , shows significant potential in drug discovery . It serves as a key synthetic intermediate in the total synthesis of complex molecules, particularly those with bioactive properties.

Synthesis of Tropane Alkaloids

This compound is instrumental in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . These alkaloids have a wide array of biological activities, making the compound valuable in medicinal chemistry.

Development of Synthetic Methodologies

Researchers utilize this compound in the development of new synthetic methodologies . Its challenging structure provides a testbed for novel synthetic routes and catalysis strategies.

Biomass Valorization

The compound is involved in the valorization of biomass-derived compounds through photochemical transformations . This application is crucial for sustainable chemistry, turning biomass into valuable chemicals.

Flow Chemistry Applications

In flow chemistry, Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone can be used to optimize reaction conditions for continuous processing . This is particularly useful for scaling up chemical syntheses in an industrial setting.

Palladium-Catalyzed Reactions

The compound finds use in palladium-catalyzed reactions of aziridines . Such reactions are important for constructing nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.

Chemical Synthesis Education

Due to its complex structure, this compound is also valuable in educational settings, where students can learn advanced concepts of chemical synthesis and stereochemistry .

properties

IUPAC Name

azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-9(6-2-10-3-6)11-4-8-1-7(11)5-13-8/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSYXXHILHYKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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